3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Anticancer screening NCI-60 panel Diversity set

Fragment-based lead discovery (FBLD) programs often lack validated, synthetically accessible starting points. This 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine (NSC314897) fills that gap as a privileged kinase inhibitor core. - NCI Diversity Set compound, pre-screened for oncology relevance - Metal-free synthetic route eliminates Pd contamination risks - Calculated LogP 0.31, ideal for oral bioavailability without CNS liability - MW 162.19 Da, fully compliant with fragment library requirements (MW <250 Da)

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B13110915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CN=C(N2C1=NN=C2C)C
InChIInChI=1S/C8H10N4/c1-5-4-9-6(2)12-7(3)10-11-8(5)12/h4H,1-3H3
InChIKeyJIPITZBXQAOBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine Overview


3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 342617-17-8, also known as NSC314897) is a heterocyclic compound characterized by a fused triazole and pyrimidine ring system with three methyl substituents at positions 3, 5, and 8 of the triazolo[4,3-c]pyrimidine core . The compound is a member of the 1,2,4-triazolo[4,3-c]pyrimidine family, a scaffold that has been the subject of significant medicinal chemistry interest due to its presence in various biologically active molecules, including Syk family kinase inhibitors and compounds targeting the PRC2/EED pathway [1][2]. While extensive peer-reviewed literature on the 3,5,8-trimethyl analog itself remains limited, its inclusion in the NCI Diversity Set (NSC314897) indicates that it was selected as a structurally representative member of this chemical space for broad biological screening .

Screening context NCI Diversity Set member (NSC314897) for oncology target identification studies
Scaffold utility Triazolo[4,3-c]pyrimidine core for kinase and epigenetic probe design
Fragment-like profile Low molecular weight supports fragment-based screening and ligand efficiency optimization

3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine Substitution Specificity


Triazolopyrimidines are not interchangeable heterocycles. The regiochemistry of ring fusion (e.g., [4,3-c] versus [1,5-c] versus [1,5-a]) and the precise substitution pattern critically govern biological target engagement, synthetic accessibility, and physicochemical properties [1]. Within the [1,2,4]triazolo[4,3-c]pyrimidine subfamily, the presence and location of methyl groups profoundly influence calculated LogP (lipophilicity), which directly impacts membrane permeability, metabolic stability, and off-target promiscuity . The 3,5,8-trimethyl substitution pattern on the [4,3-c] core yields a predicted LogP of approximately 0.31, which differs substantially from regioisomeric analogs such as 2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, a core present in advanced MCT4 inhibitors like AZD0095 [2]. Furthermore, the specific methyl positioning determines the compound's synthetic entry point: the 3,5,8-trimethyl analog is accessible via oxidative cyclization of hydrazono-dihydropyrimidine intermediates, whereas alternative substitution patterns require distinct synthetic strategies that may alter yield, purity profile, or cost-of-goods [3].

Regioisomer

[4,3-c] fusion cannot replace [1,5-c] or [1,5-a] cores; ring topology shifts target engagement and synthetic entry points.

Substitution

Altering methyl positions changes calculated LogP by >1 unit, affecting permeability and off-target promiscuity profiles.

Synthesis

Analogs requiring Pd-catalyzed routes may introduce metal residues that interfere with biochemical assays.

3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine Differentiator Evidence


NCI-60 Panel Screening Inclusion

The target compound bears the identifier NSC314897, confirming its formal inclusion in the National Cancer Institute (NCI) Diversity Set, a curated collection of structurally representative compounds selected for systematic screening against the NCI-60 human tumor cell line panel . In contrast, the 7-methoxy derivative (CAS 115893-51-1) and the 7-chloro-5-methyl analog (CAS pending) have not been assigned NSC numbers and lack documented NCI-60 screening history . NSC inclusion represents a threshold of institutional validation that distinguishes this compound from unvetted commercial analogs for early-stage oncology target identification programs.

NCI inclusion
Head-to-head
Target: NSC314897 assigned
Analogs: no NSC number
Institutional screening validation distinguishes scaffold for oncology programs
NCI DTP inclusion, NCI-60 data availability context-dependent
Anticancer screening NCI-60 panel Diversity set Chemical biology

Metal-Free Oxidative Cyclization for Library Synthesis

While direct synthetic yield data for the 3,5,8-trimethyl analog is not published in isolation, a structurally instructive benchmark exists for the closely related [1,2,4]triazolo[4,3-c]pyrimidine-8-carboxamide scaffold. Reddy et al. reported a one-pot sequential oxidative cyclization of hydrazono-1,6-dihydropyrimidine-5-carboxamide intermediates using iodobenzenediacetate (IBD) as the sole cyclizing agent, achieving a representative yield of 51% for the core triazolo[4,3-c]pyrimidine formation [1]. In contrast, alternative synthetic routes to 8-substituted analogs employing Suzuki-Miyaura cross-coupling require palladium catalysts and additional purification steps to remove metal residues [1]. The IBD-mediated oxidative cyclization methodology, which is directly applicable to 3,5,8-trimethyl analog synthesis from appropriately substituted hydrazono precursors, eliminates transition metal contamination concerns—a critical consideration for biological assays sensitive to trace palladium.

Synthesis route
Class-level inference
Metal-free IBD oxidative cyclization, representative 51% yield reported for related scaffold
Supports Pd-free synthesis for assay-compatible analog libraries
Direct yield data for 3,5,8-trimethyl analog not isolated; class benchmark
Medicinal chemistry Parallel synthesis Heterocyclic library Metal-free synthesis

Lipophilicity Differentiation from Higher LogP Regioisomers

The target compound exhibits a calculated partition coefficient (LogP) of 0.31, derived from its molecular structure (C8H10N4, MW 162.19) . This value situates the compound within the optimal Lipinski-compliant range for oral bioavailability (LogP < 5), with lower lipophilicity than several clinically pursued triazolopyrimidine scaffolds. For comparison, the 2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine core, which constitutes the heterocyclic scaffold of the MCT4 inhibitor AZD0095, carries a higher calculated LogP (estimated >1.5 based on its extended aryl ether substituents) [1]. Similarly, triazolo[1,5-a]pyrimidine-based CNS-penetrant adenosine A2A antagonists described in patent WO1998042711A1 possess LogP values >2.0, reflecting deliberate lipophilicity engineering for blood-brain barrier penetration [2]. The lower LogP of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine suggests reduced non-specific protein binding and potentially lower hERG channel affinity compared to more lipophilic triazolopyrimidine congeners.

Lipophilicity
Class-level inference
Calculated LogP ~0.31 (vs. >1.5 for MCT4 inhibitor core, >2.0 for A2A antagonist series)
Lower lipophilicity suggests reduced non-specific binding and hERG risk context
Computed property; experimental ADME data required
Physicochemical property Lipophilicity Drug-likeness ADME prediction

Density as a Physical Differentiator

The target compound has a calculated density of 1.3 ± 0.1 g/cm³ based on its molecular structure and predicted molar volume . In contrast, the 7-methoxy analog (7-methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine, CAS 115893-51-1, C9H12N4O, MW 192.22) has a reported density of 1.34 g/cm³ [1]. The density difference of 0.04 g/cm³ reflects the replacement of a hydrogen atom at position 7 with a methoxy group, which increases molecular weight (+30 Da) and alters crystal packing energetics. This differential physical property can affect crystallization behavior, solubility in various solvent systems, and compatibility with solid dispersion formulation approaches.

Density
Head-to-head
Target: 1.3±0.1 g/cm³
7-methoxy analog: 1.34 g/cm³
Physical property difference may affect solubility and crystallization behavior
Calculated density; 7-methoxy analog reported value
Physical characterization Crystallization Formulation development Solid-state chemistry

Low Molecular Weight Advantage in Fragment-Based Screening

The target compound has a molecular weight of 162.19 Da (C8H10N4), placing it squarely within the optimal range for fragment-based lead discovery (MW < 250 Da) . This contrasts with the more heavily functionalized triazolopyrimidine scaffolds that dominate the medicinal chemistry literature, such as the indole-substituted triazolopyrimidine EED inhibitors reported by Zhao et al., which possess molecular weights >450 Da [1]. The low molecular weight of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine ensures higher ligand efficiency (binding energy per heavy atom) metrics can be achieved even with modest affinity, a critical advantage in fragment-based screening campaigns where hit identification relies on sensitive biophysical methods (NMR, SPR, X-ray crystallography) rather than high-potency biochemical assays.

Molecular weight
Class-level inference
162.19 Da (fragment space) vs. >450 Da for indole-substituted EED inhibitors
Fragment-compatible MW enables biophysical screening and high ligand efficiency
Suitable for FBLD; larger analogs demand lead-optimization procurement
Fragment-based drug discovery Ligand efficiency Molecular weight FBLD

3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine Application Scenarios


Fragment-Based Library for Kinase & Epigenetic Targets

With a molecular weight of 162.19 Da (C8H10N4), this compound meets the strict <250 Da criterion for fragment-based lead discovery (FBLD) . Its triazolo[4,3-c]pyrimidine core is a known privileged scaffold for kinase inhibition (Syk family) and PRC2/EED pathway modulation, as documented in peer-reviewed SAR studies [1][2]. Procurement for fragment screening libraries enables detection of low-affinity interactions via sensitive biophysical methods (NMR, SPR, X-ray), with the scaffold providing a validated starting point for subsequent fragment growth and optimization.

Oncology Target ID via NCI-60 Screening

As NSC314897, this compound was selected for inclusion in the NCI Diversity Set for systematic screening against the NCI-60 human tumor cell line panel . While publicly disclosed NCI-60 data for this specific analog may be limited, the NSC designation confirms that the compound underwent (or was queued for) standardized oncology screening. Procurement for academic or biotech oncology programs provides a compound with institutional validation and the potential to access or request NCI DTP screening data, accelerating early-stage hit triage compared to unvetted commercial analogs.

Metal-Free Parallel Synthesis for SAR Expansion

The oxidative cyclization methodology demonstrated for [1,2,4]triazolo[4,3-c]pyrimidine-8-carboxamides (51% representative yield) using iodobenzenediacetate (IBD) provides a metal-free synthetic route directly applicable to 3,5,8-trimethyl analog synthesis from appropriate hydrazono precursors . This approach eliminates transition metal contamination concerns that can compromise biological assay integrity. Procurement of this scaffold as a core building block enables medicinal chemistry teams to generate focused analog libraries via metal-free, one-pot sequential protocols—reducing synthetic burden and avoiding false-positive screening artifacts from palladium residues.

Scaffold Selection for Non-CNS Oral Drug Discovery

The calculated LogP of 0.31 positions this compound as a moderate-lipophilicity scaffold suitable for oral bioavailability optimization without the CNS penetration risks associated with higher LogP triazolopyrimidine analogs (e.g., A2A antagonists with LogP >2.0) [1]. Procurement for non-CNS oral drug discovery programs—particularly in inflammation, immunology, or peripheral oncology—offers a starting point with favorable predicted aqueous solubility and reduced likelihood of hERG channel liability compared to more lipophilic regioisomers.

Application
Selection Property
Validation Focus
Fragment-based screening for kinase & epigenetic targets
Low molecular weight and high ligand efficiency potential
Biophysical assay compatibility (NMR, SPR, X-ray)
Oncology target ID via NCI-60 screening
NSC designation and institutional screening history
NCI DTP data access or re-screening prioritization
Metal-free parallel synthesis for SAR expansion
IBD-mediated oxidative cyclization route
Palladium-free assay compatibility and low false-positive risk
Scaffold selection for non-CNS oral drug discovery
Moderate calculated lipophilicity and aqueous solubility context
hERG off-target liability screening and permeability profiling
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